molecular formula C18H15N3O3 B2629235 4-(2-(5-Phenylisoxazol-3-yl)acetamido)benzamide CAS No. 946341-58-8

4-(2-(5-Phenylisoxazol-3-yl)acetamido)benzamide

Cat. No.: B2629235
CAS No.: 946341-58-8
M. Wt: 321.336
InChI Key: NOZCVVHMYBQBDX-UHFFFAOYSA-N
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Description

This compound, with the molecular formula C18H15N3O3, is known for its unique structure, which includes a phenylisoxazole moiety linked to a benzamide group through an acetamido linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(5-Phenylisoxazol-3-yl)acetamido)benzamide typically involves the following steps:

    Formation of the Phenylisoxazole Moiety: This step involves the cyclization of appropriate precursors to form the isoxazole ring. Common reagents include hydroxylamine and phenylacetic acid derivatives.

    Acetamido Linkage Formation: The phenylisoxazole is then reacted with an acylating agent to introduce the acetamido group.

    Benzamide Group Introduction: Finally, the acetamido intermediate is coupled with a benzoyl chloride derivative to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of advanced catalysts and controlled reaction conditions to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

4-(2-(5-Phenylisoxazol-3-yl)acetamido)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nucleophiles are used under appropriate conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

4-(2-(5-Phenylisoxazol-3-yl)acetamido)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-(5-Phenylisoxazol-3-yl)acetamido)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-(5-Phenylisoxazol-3-yl)acetamido)benzoic acid
  • 4-(2-(5-Phenylisoxazol-3-yl)acetamido)benzylamine
  • 4-(2-(5-Phenylisoxazol-3-yl)acetamido)benzyl alcohol

Uniqueness

4-(2-(5-Phenylisoxazol-3-yl)acetamido)benzamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-[[2-(5-phenyl-1,2-oxazol-3-yl)acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3/c19-18(23)13-6-8-14(9-7-13)20-17(22)11-15-10-16(24-21-15)12-4-2-1-3-5-12/h1-10H,11H2,(H2,19,23)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOZCVVHMYBQBDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)CC(=O)NC3=CC=C(C=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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